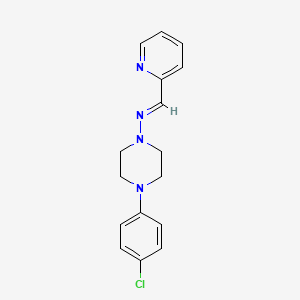
4-(Acetyloxy)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyloxy group at the 4-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)biphenyl-3-carboxylic acid typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the acetyloxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetyloxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of biphenyl-3,4-dicarboxylic acid.
Reduction: Formation of 4-(hydroxy)biphenyl-3-carboxylic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Acetyloxy)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Acetyloxy)biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
4-(Hydroxy)biphenyl-3-carboxylic acid: Similar structure but with a hydroxy group instead of an acetyloxy group.
Biphenyl-3,4-dicarboxylic acid: Contains two carboxylic acid groups at the 3- and 4-positions.
Uniqueness
4-(Acetyloxy)biphenyl-3-carboxylic acid is unique due to the presence of both acetyloxy and carboxylic acid functional groups on the biphenyl scaffold
Propriétés
Numéro CAS |
17504-16-4 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-acetyloxy-5-phenylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-8-7-12(9-13(14)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Clé InChI |
MDDJDQPZGOGYRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)



![2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)
![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)


![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)
